Superior Thymidine Phosphorylase Inhibition Potency
In a direct, head-to-head study of thymidine esters, the benzoylated thymidine derivative (compound 14) exhibited a thymidine phosphorylase (TP) inhibition IC50 of 7.5 ± 0.8 µM, which is five times more potent than the standard TP inhibitor, 7-deazaxanthine (IC50 = 41.0 ± 1.63 µM) [1]. This is a substantial improvement over other non-benzoylated thymidine analogs and highlights the functional benefit of the benzoyl group at the 5'-position. Notably, the study also found that 5'-O-(benzoyl)-thymidine-3'-O-benzoate showed no inhibition, emphasizing that the precise positioning and nature of the benzoyl group is critical for activity [2].
| Evidence Dimension | Thymidine phosphorylase (TP) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 7.5 ± 0.8 µM (for benzoylated thymidine derivative, compound 14) |
| Comparator Or Baseline | 7-deazaxanthine (standard inhibitor): 41.0 ± 1.63 µM |
| Quantified Difference | 5-fold higher potency (IC50 reduced by ~81.7%) |
| Conditions | In vitro enzymatic assay |
Why This Matters
For researchers studying tumor angiogenesis or developing anti-metastatic therapies, this 5-fold increase in potency over a well-known standard directly translates to more effective enzyme inhibition at lower concentrations, improving assay sensitivity and reducing off-target effects.
- [1] Javaid, S., et al. (2017). Thymidine esters as substrate analogue inhibitors of angiogenic enzyme thymidine phosphorylase in vitro. Bioorganic Chemistry, 70, 44-56. View Source
- [2] BRENDA. (n.d.). Information on EC 2.4.2.4 - thymidine phosphorylase. Retrieved from enzyme-information.de. View Source
